4-Hydroxybenzene-1-sulfonic acid dihydrate

Electrophilic aromatic sulfonation Isomer distribution Process control

Inconsistent phenolsulfonic acid isomer mixtures compromise electroplating bath stability and film quality. 4-Hydroxybenzene-1-sulfonic acid dihydrate (para-isomer) ensures reproducible electrochemical oxidation and additive depletion rates. Key outcomes: • Ferrostan™ tinplate electrolyte with uniform coating across wide current densities. • Electrodeposits ultrathin (88 nm) solid polymer electrolyte films via oxidative coupling-unachievable with non-sulfonated phenols. • Ambient-dried phenolic aerogel composites using its dual acid catalyst/monomer role. Hydrated form ensures stoichiometric precision; supplied with CoA.

Molecular Formula C6H10O6S
Molecular Weight 210.2
CAS No. 2060026-75-5
Cat. No. B2424426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxybenzene-1-sulfonic acid dihydrate
CAS2060026-75-5
Molecular FormulaC6H10O6S
Molecular Weight210.2
Structural Identifiers
SMILESC1=CC(=CC=C1O)S(=O)(=O)O.O.O
InChIInChI=1S/C6H6O4S.2H2O/c7-5-1-3-6(4-2-5)11(8,9)10;;/h1-4,7H,(H,8,9,10);2*1H2
InChIKeyFVULJAPNZJRJMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxybenzene-1-sulfonic Acid Dihydrate: Key Properties & Industrial Relevance


4-Hydroxybenzene-1-sulfonic acid dihydrate (CAS 2060026-75-5), also referred to as p-phenolsulfonic acid dihydrate, is a crystalline arenesulfonic acid that exists in hydrated form with the molecular formula C₆H₆O₄S·2H₂O and a molecular weight of approximately 210.2 g/mol . The compound is synthesized via electrophilic aromatic sulfonation of phenol, wherein temperature control dictates the ortho/para isomer distribution — with the para (4-hydroxy) isomer predominating at elevated temperatures (≥100°C) [1]. The dihydrate form provides consistent stoichiometry and reproducible water solubility characteristics that are essential for quantitative formulation in both aqueous electrolyte systems and polymer synthesis applications .

Limitations of Generic Phenolsulfonic Acid Mixtures


Substitution with undefined isomer mixtures of phenolsulfonic acid or alternative arylsulfonic acids introduces variability in critical performance parameters that directly impact process reproducibility and end-product specifications. The ortho-hydroxybenzenesulfonic acid isomer exhibits different thermodynamic stability and coordination behavior compared to the para-isomer [1]. In electroplating applications, the specific electrochemical oxidation behavior of phenolsulfonic acid (PSA) governs additive depletion rates and bath longevity [2]. Furthermore, alternative sulfonic acids such as methanesulfonic acid or toluenesulfonic acid lack the para-hydroxy functionality that enables direct electrodeposition of ion-conductive solid polymer electrolytes via electro-oxidative coupling, a capability unique to 4-hydroxybenzenesulfonate among commercially viable sulfonated aromatic monomers [3].

4-Hydroxybenzene-1-sulfonic Acid Dihydrate: Evidence vs. Alternatives


Temperature-Controlled Isomer Selectivity for Batch Consistency

The para-hydroxybenzenesulfonic acid isomer (4-HBSA) is selectively obtained through temperature-controlled sulfonation of phenol, whereas competing ortho-isomer formation dominates under kinetic control at lower temperatures. This isomer selectivity directly affects the purity and consistency of the final product [1].

Electrophilic aromatic sulfonation Isomer distribution Process control

Phenolsulfonic Acid Electrolytes: Wider Operating Window vs. Fluoroborate

Electrolytes containing phenolsulfonic acid (PSA) provide superior process flexibility and coating quality in tin electroplating applications compared to traditional fluoroborate-based electrolytes. The Ferrostan™ process, which employs PSA-based electrolytes, is the established industrial standard for high-speed tinplate production on continuous steel strip lines [1].

Tin electroplating Electrolyte formulation High-speed plating

Electro-Oxidative Coupling for Solid Polymer Electrolyte Deposition

4-Hydroxybenzenesulfonate undergoes electro-oxidative coupling to form conformal solid polymer electrolyte films directly at electrode surfaces. When co-electropolymerized with 2,6-dimethylphenol, the resulting films exhibit solid-state ionic conductivity with charge-compensating ions in the as-deposited film, which can be ion-exchanged for Li⁺ or Na⁺ [1].

Solid polymer electrolyte Electropolymerization Nanostructured batteries

Ambient-Pressure Drying of Phenolic Aerogels via Rapid Gelation

4-Hydroxybenzenesulfonic acid serves as an effective acid catalyst for the rapid preparation of phenolic aerogel composites under ambient pressure drying conditions, eliminating the need for energy-intensive supercritical CO₂ drying processes typically required for aerogel production [1].

Phenolic aerogel Ambient pressure drying Catalytic gelation

Industrial & Research Applications of 4-Hydroxybenzene-1-sulfonic Acid Dihydrate


High-Speed Tin Electroplating on Steel Strip

Phenolsulfonic acid-based electrolytes are the industry-standard technology for high-speed tinplate production on continuous steel strip lines, as exemplified by the Ferrostan™ process. The electrolyte formulation enables deposition of uniform tin coatings (1.0-2.0 g/m² per side) across a wide current density range, with superior bath stability compared to fluoroborate-based alternatives. The para-isomer specificity of 4-hydroxybenzene-1-sulfonic acid ensures consistent electrochemical oxidation behavior and additive depletion rates, which are critical for maintaining bath performance over extended production campaigns [1].

Electrodeposition of Solid Polymer Electrolytes for Ionic Devices

4-Hydroxybenzenesulfonate (as sodium salt or free acid) uniquely enables the direct electrodeposition of ultrathin solid polymer electrolyte films via electro-oxidative coupling at electrode surfaces. When co-electropolymerized with 2,6-dimethylphenol, the resulting 88 ± 2 nm films exhibit solid-state ionic conductivity suitable for nanostructured battery applications. This one-step fabrication route eliminates multiple processing steps required for conventional polymer electrolyte membrane manufacturing and is not achievable with non-sulfonated phenols or alternative sulfonic acids lacking para-hydroxy functionality [2].

Phenolic Aerogel Composites via Ambient Pressure Drying

4-Hydroxybenzenesulfonic acid functions as both an acid catalyst and a reactive monomer in the preparation of phenolic aerogel composites. The sulfonic acid group provides catalytic activity for rapid gelation at room temperature, while the phenolic hydroxyl group enables incorporation into the crosslinked polymer network. This dual functionality permits ambient pressure drying without pore collapse — a significant advance over conventional aerogel synthesis that requires costly supercritical CO₂ drying equipment [3].

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